Boc-2,3-Dimethy-L-Phenylalanine Boc-2,3-Dimethy-L-Phenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC3684067
InChI:
SMILES:
Molecular Formula:
Molecular Weight: 293.36

Boc-2,3-Dimethy-L-Phenylalanine

CAS No.:

Cat. No.: VC3684067

Molecular Formula:

Molecular Weight: 293.36

* For research use only. Not for human or veterinary use.

Boc-2,3-Dimethy-L-Phenylalanine -

Specification

Molecular Weight 293.36

Introduction

Synthesis Methodologies

General Synthetic Approaches

The synthesis of Boc-2,3-Dimethyl-L-Phenylalanine typically involves a multi-step process starting from commercially available L-phenylalanine or its derivatives. The synthesis generally proceeds through the following key stages:

  • Introduction of the Boc protecting group to the amino function of L-phenylalanine

  • Installation of methyl groups at the 2 and 3 positions of the phenyl ring

  • Purification and isolation of the final product

The specific reaction conditions must be carefully controlled to ensure high yield and purity, with temperatures ranging from room temperature to reflux conditions depending on the reactivity of the reagents involved.

Boc Protection Chemistry

Physical and Chemical Properties

Boc-2,3-Dimethyl-L-Phenylalanine possesses distinctive physical and chemical properties that influence its behavior in chemical reactions and biological systems. The compound typically exists as a white solid at room temperature.

Structural Characteristics

Applications in Peptide Chemistry

Peptide Synthesis Applications

Boc-2,3-Dimethyl-L-Phenylalanine serves as a valuable building block in peptide synthesis due to its ability to form stable peptide bonds while maintaining the integrity of the amino acid structure. The incorporation of this modified amino acid into peptide sequences can impart several advantageous properties:

  • Enhanced resistance to enzymatic degradation

  • Modified conformational preferences in peptide secondary structures

  • Altered solubility and lipophilicity profiles

  • Potential for improved binding affinities with biological targets

The modifications present in this compound can significantly influence binding affinities and biological activities when incorporated into peptides, making it a useful tool for structure-activity relationship studies.

Comparison with Other Boc-Protected Amino Acids

When compared to other Boc-protected phenylalanine derivatives, Boc-2,3-Dimethyl-L-Phenylalanine exhibits distinct properties. For example, Boc-3,4-dimethoxy-L-phenylalanine (molecular weight: 325.36 g/mol) contains methoxy rather than methyl substituents, affecting its polarity and hydrogen-bonding capabilities . Similarly, Boc-2,5-Dimethyl-L-Phenylalanine has a different substitution pattern that influences its conformational properties.

Table 1: Comparison of Boc-2,3-Dimethyl-L-Phenylalanine with Related Compounds

CompoundMolecular Weight (g/mol)Ring SubstituentsKey Features
Boc-2,3-Dimethyl-L-Phenylalanine293.362,3-dimethylNon-proteinogenic amino acid with methyl groups at ortho and meta positions
N-Boc-alpha-methyl-D,L-phenylalanine279.33None (methylation at alpha carbon)Racemic mixture with alpha-methyl substitution
Boc-3,4-dimethoxy-L-phenylalanine325.363,4-dimethoxyContains polar methoxy groups affecting solubility and binding
Boc-2,5-Dimethyl-L-PhenylalanineNot specified2,5-dimethylDifferent substitution pattern affecting conformational properties

Synthetic Utility in Pharmaceutical Research

Medicinal Chemistry Applications

In medicinal chemistry, Boc-2,3-Dimethyl-L-Phenylalanine can serve as a valuable synthon for creating structurally diverse compounds. The methyl substituents at the 2 and 3 positions of the phenyl ring create a distinct electronic and steric environment that can influence:

  • Protein-ligand interactions

  • Conformational preferences in larger structures

  • Metabolic stability profiles

The compound's utility extends beyond direct incorporation into peptides. It can also serve as an intermediate in the synthesis of more complex structures, with the Boc group providing orthogonal protection that is compatible with many other functional group transformations.

Structure-Activity Relationship Studies

The specific substitution pattern of Boc-2,3-Dimethyl-L-Phenylalanine makes it valuable for structure-activity relationship (SAR) studies. By comparing the biological activities of peptides containing this modified amino acid with those containing natural phenylalanine or differently substituted phenylalanine derivatives, researchers can gain insights into how specific structural modifications influence biological activity.

This approach is particularly valuable in the design of peptide-based drugs, where subtle structural changes can dramatically affect potency, selectivity, and pharmacokinetic properties.

Comparative Analysis with Related Compounds

Structural Comparisons

When comparing Boc-2,3-Dimethyl-L-Phenylalanine with other modified phenylalanine derivatives, several important distinctions emerge:

  • Compared to N-Boc-alpha-methyl-D,L-phenylalanine, which features methylation at the alpha carbon rather than the aromatic ring, Boc-2,3-Dimethyl-L-Phenylalanine maintains the natural stereochemistry at the alpha carbon while introducing modifications to the aromatic portion .

  • Unlike Boc-3,4-dimethoxy-L-phenylalanine, which contains oxygen-containing substituents that can participate in hydrogen bonding, the methyl groups in Boc-2,3-Dimethyl-L-Phenylalanine are purely hydrophobic and affect mainly the steric environment .

  • The positioning of the methyl groups at the 2,3-positions creates a distinct conformational profile compared to Boc-2,5-Dimethyl-L-Phenylalanine, potentially affecting how the compound interacts with biological targets.

Synthetic Versatility

The methods used for synthesizing Boc-2,3-Dimethyl-L-Phenylalanine share similarities with those used for other modified amino acids. For instance, the general approach of starting with a natural amino acid and introducing modifications is common in the synthesis of nonproteinogenic amino acids .

The synthetic versatility of Boc-protected amino acids is further exemplified by the fact that inversion by deprotonation/protonation or deuteration allows the preparation of either enantiomer of an amino acid from the same Boc-BMI enantiomer, providing access to both stereochemical series from a single precursor .

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